3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]ethyl}butanamide
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Overview
Description
3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)AMINO]ETHYL}BUTANAMIDE is a complex organic compound with a unique structure that includes a trichloromethyl group, a cyano group, and a cyclopentathiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)AMINO]ETHYL}BUTANAMIDE typically involves multiple steps. One common method includes the reaction of a trichloromethyl compound with a cyano-substituted cyclopentathiene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)AMINO]ETHYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)AMINO]ETHYL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)AMINO]ETHYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE
- 4-METHOXY-N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}BENZAMIDE
- N-{2,2,2-TRICHLORO-1-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]ETHYL}PROPANAMIDE
Uniqueness
3-METHYL-N-{2,2,2-TRICHLORO-1-[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)AMINO]ETHYL}BUTANAMIDE is unique due to its specific structural features, such as the presence of a trichloromethyl group and a cyano-substituted cyclopentathiene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H18Cl3N3OS |
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Molecular Weight |
394.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]ethyl]butanamide |
InChI |
InChI=1S/C15H18Cl3N3OS/c1-8(2)6-12(22)20-14(15(16,17)18)21-13-10(7-19)9-4-3-5-11(9)23-13/h8,14,21H,3-6H2,1-2H3,(H,20,22) |
InChI Key |
GBPDUCXPESBPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCC2)C#N |
Origin of Product |
United States |
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